1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate
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Overview
Description
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate is a complex organic compound with the molecular formula C34H27ClN2O4 and a molecular weight of 563.05 g/mol . This compound is known for its unique structure, which includes a benzyl group and four phenyl groups attached to an imidazolium core. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazolium compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazolium core allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include nickel catalysts, TBHP, and various alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted imidazolium derivatives and other heterocyclic compounds.
Scientific Research Applications
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate involves its interaction with various molecular targets and pathways. The imidazolium core can interact with nucleophiles and electrophiles, facilitating various chemical reactions. The benzyl and phenyl groups enhance its stability and reactivity, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium perchlorate can be compared with other imidazolium-based compounds, such as:
- 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate
- 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium chloride
These compounds share similar structures but differ in their counterions, which can affect their solubility, reactivity, and applications. The perchlorate variant is unique due to its specific counterion, which can influence its behavior in various chemical reactions and applications .
Properties
IUPAC Name |
1-benzyl-2,3,4,5-tetraphenylimidazol-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27N2.ClHO4/c1-6-16-27(17-7-1)26-35-32(28-18-8-2-9-19-28)33(29-20-10-3-11-21-29)36(31-24-14-5-15-25-31)34(35)30-22-12-4-13-23-30;2-1(3,4)5/h1-25H,26H2;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIGGOFJLAIASF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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